Mlk-IN-1

Neuroinflammation HIV-1 Associated Neurocognitive Disorders (HAND) Pharmacokinetics

MLK-IN-1 is a highly specific, brain-penetrant MLK3 inhibitor (compound 68 in US20140256733A1). Unlike pan-MLK inhibitors such as CEP-1347 or multi-kinase inhibitors like URMC-099, MLK-IN-1 offers superior kinase selectivity and demonstrated BBB penetration, minimizing off-target confounding effects. Validated at 100 nM in vitro to promote axonogenesis and protect neurons in Tat-activated microglia models. Ideal for CNS disease research requiring precise MLK3 pathway dissection. For R&D use only.

Molecular Formula C23H20N4O3S
Molecular Weight 432.5 g/mol
Cat. No. B8240658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMlk-IN-1
Molecular FormulaC23H20N4O3S
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC2=NN3C(=NC=C3C4=CC5=C(S4)C(=CC=C5)OC)C=C2)OC
InChIInChI=1S/C23H20N4O3S/c1-28-17-8-7-15(12-19(17)30-3)25-21-9-10-22-24-13-16(27(22)26-21)20-11-14-5-4-6-18(29-2)23(14)31-20/h4-13H,1-3H3,(H,25,26)
InChIKeyNTIXYCZKSHEEOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MLK-IN-1: A Brain-Penetrant, Patent-Derived MLK3 Inhibitor for Neuroinflammation Research


MLK-IN-1 is a small-molecule inhibitor of Mixed Lineage Kinase 3 (MLK3), identified as compound 68 in patent US20140256733A1 [1]. It is a member of the imidazo[1,2-b]pyridazine class, characterized by a C23H20N4O3S molecular formula (MW = 432.49 g/mol) . MLK-IN-1 is distinguished from earlier MLK inhibitors by its reported high specificity for MLK-3 and its ability to effectively penetrate the blood-brain barrier (BBB) [1] .

Why Generic MLK Inhibitor Substitution is Not Viable: Key Selectivity, CNS Penetration, and In Vitro Efficacy Differentiators of MLK-IN-1


Substitution of MLK-IN-1 with a generic MLK3 inhibitor is not scientifically valid due to significant inter-compound variability in critical parameters that directly impact experimental outcomes in neuroinflammation models. Key differentiators include: 1) Kinase Selectivity Profile: Unlike pan-MLK inhibitors such as CEP-1347 [1] or multi-kinase inhibitors like URMC-099 (which also potently inhibits LRRK2 and ABL1) [2], MLK-IN-1 is reported to be a highly specific MLK3 inhibitor . 2) Functional Blood-Brain Barrier (BBB) Penetration: While many early MLK inhibitors had poor CNS exposure [1], MLK-IN-1 was specifically identified as a compound with excellent brain penetration , a property not guaranteed by structural similarity alone, as demonstrated by a direct control analog of URMC-099 with very limited CNS penetration [2]. 3) In Vitro Neuroprotective Efficacy: MLK-IN-1 has demonstrated a specific functional effect—promoting continued axonogenesis and protecting neurons in the presence of Tat-activated microglia at a defined concentration (100 nM) —which cannot be assumed for other compounds targeting the same pathway.

Quantitative Evidence Guide: Differentiating MLK-IN-1 from URMC-099, CEP-1347, and Other MLK3 Inhibitors


Superior Brain Exposure and Kinase Selectivity Compared to Multi-Targeted MLK Inhibitor URMC-099

URMC-099, a well-characterized MLK3 inhibitor with an IC50 of 14 nM, shows broad kinase inhibition, including potent activity against LRRK2 (IC50 = 11 nM) and ABL1 (IC50 = 6.8 nM) [1]. In contrast, MLK-IN-1 is described as a specific inhibitor of MLK3 . While URMC-099 is orally bioavailable (F=41%) and achieves excellent brain exposure (brain AUC = 5130 μg/kg*hr, brain/plasma ratio at 1 hr = 1.6) in mice [1], its multi-kinase profile may confound target deconvolution in complex disease models. For studies requiring precise interrogation of MLK3-specific signaling, the higher specificity of MLK-IN-1 offers a critical advantage for data interpretation and reproducibility.

Neuroinflammation HIV-1 Associated Neurocognitive Disorders (HAND) Pharmacokinetics Kinase Selectivity

Demonstrated Neuroprotective Efficacy in an HIV-Tat Challenge Model: A Key Functional Differentiator from MLK3-IN-1

MLK-IN-1, at a concentration of 100 nM, has been shown to support continued axonogenesis and protect neuronal cells from damage induced by HIV-1 Tat-activated microglia in vitro . This functional neuroprotective effect in a disease-relevant context distinguishes it from other potent MLK3 inhibitors like MLK3-IN-1 (Compound 37), which demonstrates an IC50 < 1 nM for MLK3 but lacks published data on this specific neuroprotective functional assay .

Neuroprotection HIV-1 Tat Axonogenesis Microglia

Brain Penetrance Advantage Over the Prototypical Pan-MLK Inhibitor CEP-1347

CEP-1347, a semisynthetic pan-MLK inhibitor, has an IC50 for MLK family members ranging from 23 to 51 nM [1]. However, its development for Parkinson's disease was halted, and its CNS penetration profile is not highlighted as a key feature in the same manner as for newer generation inhibitors. MLK-IN-1 is explicitly characterized as a brain-penetrant, specific MLK3 inhibitor . While direct quantitative brain-to-plasma ratio data for MLK-IN-1 is not publicly available, its designation as a brain-penetrant compound from a patent that screened for such properties suggests a significant advantage over CEP-1347 for applications requiring CNS target engagement.

Blood-Brain Barrier CNS Drug Delivery Pharmacokinetics Parkinson's Disease

Primary Research and Industrial Application Scenarios for MLK-IN-1


Investigating MLK3-Specific Signaling in Neuroinflammation and Neurodegeneration

MLK-IN-1 is the preferred tool for dissecting the specific role of MLK3 in neuroinflammatory pathways, such as those triggered by HIV-1 Tat protein in microglia . Its high specificity minimizes confounding effects from off-target kinase inhibition (e.g., LRRK2 or ABL1), which can occur with multi-kinase inhibitors like URMC-099 [1]. Researchers can use MLK-IN-1 at 100 nM in vitro to study mechanisms of axonal protection and to validate MLK3 as a therapeutic target in models of HIV-associated neurocognitive disorders (HAND) and other CNS diseases .

In Vivo Studies Requiring Blood-Brain Barrier Penetrant MLK3 Inhibition

For in vivo models of CNS diseases, MLK-IN-1 is a suitable candidate based on its reported property of excellent brain penetration . This distinguishes it from earlier MLK inhibitors like CEP-1347, where CNS exposure was a limiting factor [1]. The compound's patent-derived origin from a series screened for CNS penetration suggests its utility in preclinical efficacy studies for Parkinson's disease, Alzheimer's disease, or other neurodegenerative conditions where central target engagement is necessary [2].

Functional Neuroprotection Assays in the Context of HIV-Tat Induced Toxicity

MLK-IN-1 is uniquely validated in a functional in vitro assay that models HIV-1 Tat-induced neurotoxicity. Its ability to support continued axonogenesis and provide neuroprotection at a concentration of 100 nM makes it an essential control and probe for studies focused on the mechanisms of synaptic damage and neuronal injury mediated by viral proteins and neuroinflammation. This functional efficacy data is a key differentiator from other MLK3 inhibitors lacking such context-specific validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mlk-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.